

# Application Note: HPLC Analysis for Purity Determination of N-Methyl-4-nitroaniline

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## Compound of Interest

Compound Name: **N-Methyl-4-nitroaniline**

Cat. No.: **B087028**

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of **N-Methyl-4-nitroaniline**. The described reverse-phase HPLC protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method is sensitive, specific, and provides clear separation of **N-Methyl-4-nitroaniline** from its potential impurities. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and data analysis procedures.

## Introduction

**N-Methyl-4-nitroaniline** is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and as a stabilizer in some energetic materials.<sup>[1][2]</sup> Its purity is critical for the quality and safety of the final products. HPLC is an ideal analytical technique for determining the purity of such compounds due to its high resolution, sensitivity, and accuracy.<sup>[3][4]</sup> This application note presents a validated HPLC method for the quantitative analysis of **N-Methyl-4-nitroaniline** purity.

## Experimental Protocols

### 1. Materials and Reagents

- **N-Methyl-4-nitroaniline** reference standard (Purity >99.5%)

- **N-Methyl-4-nitroaniline** sample for analysis
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Phosphoric acid (85%, analytical grade)
- Methanol (HPLC grade)

## 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detector	UV at 380 nm

## 3. Preparation of Solutions

- Mobile Phase Preparation:

- Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix well.
- Mobile Phase B: Acetonitrile.
- Reference Standard Solution (100 µg/mL):
  - Accurately weigh approximately 10 mg of **N-Methyl-4-nitroaniline** reference standard into a 100 mL volumetric flask.
  - Dissolve and dilute to volume with methanol.
- Sample Solution (100 µg/mL):
  - Accurately weigh approximately 10 mg of the **N-Methyl-4-nitroaniline** sample into a 100 mL volumetric flask.
  - Dissolve and dilute to volume with methanol.

#### 4. Analytical Procedure

- Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (methanol) to ensure the system is clean.
- Inject the reference standard solution and identify the retention time of the **N-Methyl-4-nitroaniline** peak.
- Inject the sample solution.
- Record the chromatograms and integrate the peak areas.

#### 5. Calculation of Purity

The purity of the **N-Methyl-4-nitroaniline** sample is calculated based on the area percent method.

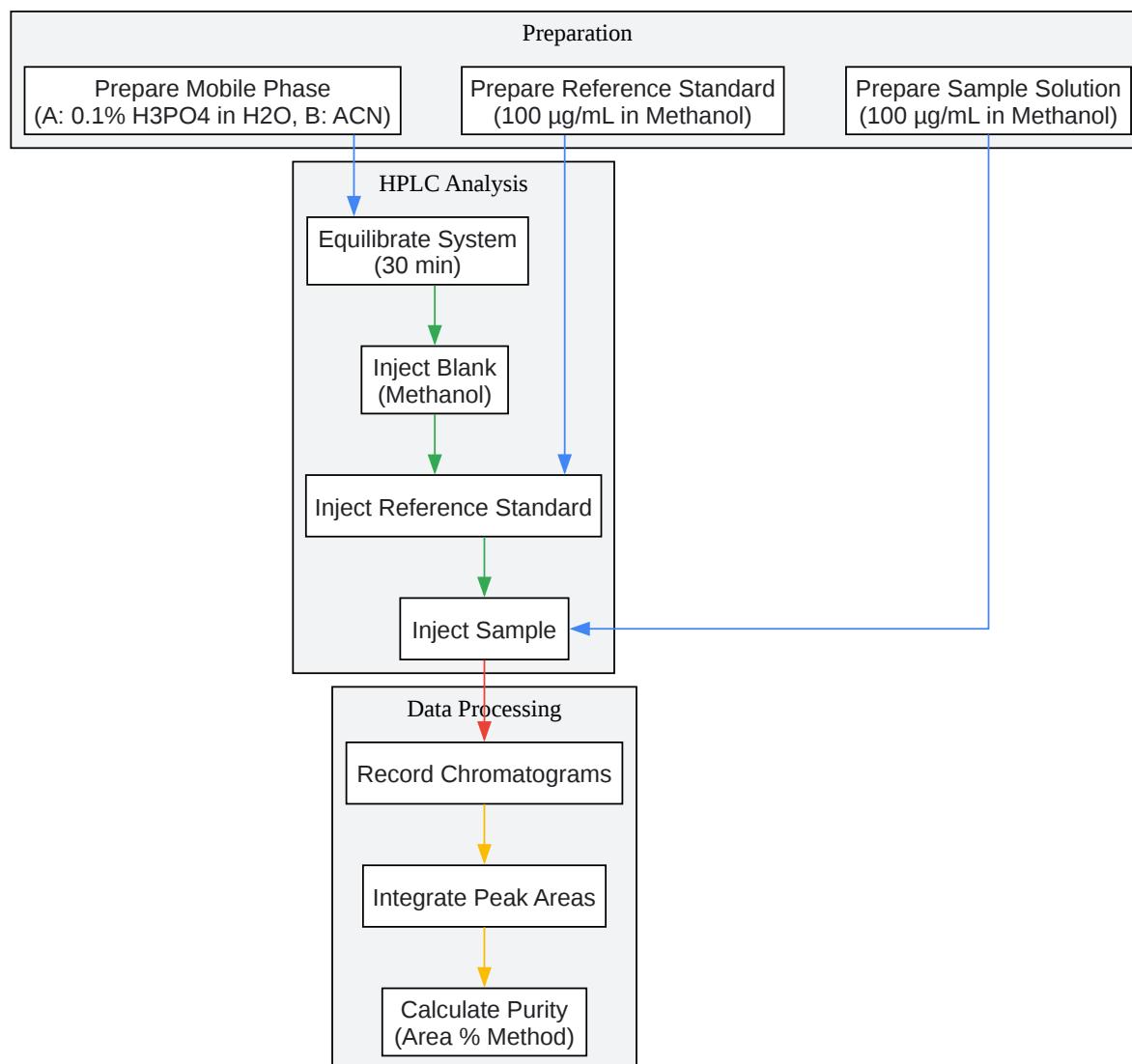
$$\text{Purity (\%)} = (\text{Area of N-Methyl-4-nitroaniline Peak} / \text{Total Area of all Peaks}) \times 100$$

## Data Presentation

The following table summarizes the expected retention times and peak areas for a representative sample of **N-Methyl-4-nitroaniline** containing common impurities.

Peak ID	Compound	Retention Time (min)	Area	Area %
1	4-Nitroaniline	3.5	15000	0.5
2	N-Methyl-4-nitroaniline	5.8	2955000	98.5
3	Unknown Impurity 1	7.2	30000	1.0
Total	3000000	100.0		

## Mandatory Visualization

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